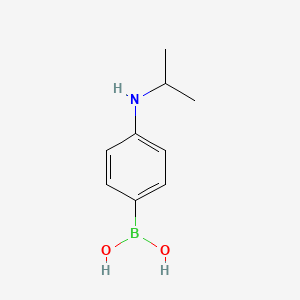

(4-(Isopropylamino)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(Isopropylamino)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Isopropylamino)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(propan-2-ylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSHCMVTELTHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660645 | |

| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219945-56-9 | |

| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile & Technical Handling: (4-(Isopropylamino)phenyl)boronic acid

Executive Summary

(4-(Isopropylamino)phenyl)boronic acid is a bifunctional amphoteric building block widely utilized in Suzuki-Miyaura cross-coupling and the development of glucose-responsive sensors. Its solubility profile is governed by the interplay between the basic secondary amine (N-isopropyl) and the Lewis-acidic boronic acid moiety.

Unlike simple organic acids, this compound exhibits a U-shaped solubility curve relative to pH. It is highly soluble in acidic and basic media but prone to precipitation in neutral aqueous buffers (pH 6.0–8.5) due to the predominance of its uncharged, hydrophobic form. Successful handling requires strict adherence to pH-controlled dissolution protocols and the use of specific organic co-solvents to prevent boroxine trimerization.

Part 1: Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand its ionization states. The molecule possesses two ionizable groups with distinct pKa values that create a "solubility valley" at physiological pH.

Structural Determinants

-

Boronic Acid Moiety (-B(OH)₂): Acts as a Lewis acid.[1] It does not deprotonate directly but accepts a hydroxide ion to form a tetrahedral boronate anion.

-

Estimated pKa: ~9.2 – 9.5 (The electron-donating amino group decreases the Lewis acidity compared to phenylboronic acid's pKa of 8.8).

-

-

Isopropylamino Group (-NH-iPr): A secondary aniline derivative. The isopropyl group adds lipophilicity (

increase) and slightly increases basicity compared to a free aniline.-

Estimated pKa: ~5.0 – 5.5 (Protonated form

Neutral form).

-

The pH-Solubility Relationship

The compound exists in three distinct states depending on the solvent pH:

-

Acidic (pH < 4.5): The amine is protonated (

). The molecule is a cation .-

Solubility:High (Ionic solvation).

-

-

Neutral (pH 5.5 – 8.5): The amine is deprotonated (neutral), and the boronic acid remains trigonal planar (neutral). The molecule is uncharged and lipophilic.

-

Solubility:Very Low (Precipitation risk is highest).

-

-

Basic (pH > 10.0): The boronic acid complexes with hydroxide (

). The molecule is an anion .-

Solubility:High (Ionic solvation).

-

Part 2: Solubility Data & Solvent Compatibility

Organic Solvent Profile

The compound is lipophilic in its neutral state, making organic solvents the preferred medium for stock solution preparation.

| Solvent | Solubility Rating | Max Conc. (Est.)[2][3][4][5] | Usage Note |

| DMSO | Excellent | > 50 mg/mL | Recommended for Stock. Stable at -20°C. |

| Methanol | Good | ~ 20-30 mg/mL | Good for reactions; avoid for long-term storage (esterification risk). |

| DMF | Good | ~ 20-30 mg/mL | Alternative to DMSO for specific coupling reactions. |

| Ethanol | Moderate | ~ 10-15 mg/mL | Requires gentle heating; useful for recrystallization. |

| Acetone | Moderate | ~ 10 mg/mL | Prone to boroxine formation upon evaporation. |

| Hexane | Insoluble | < 0.1 mg/mL | Used as an anti-solvent for precipitation. |

Aqueous Solubility & Buffer Incompatibility

-

Water (Neutral): < 1 mg/mL (Poor).

-

PBS (pH 7.4): Not Recommended. The compound is near its minimum solubility. Phosphate can also weakly coordinate with boron.

-

Tris Buffer: Contraindicated. Tris contains a 1,2-diol moiety that forms a cyclic ester with the boronic acid, altering its chemical properties and pKa.

-

Carbonate Buffer (pH 10): Good solubility (Anionic form).

-

Acetate Buffer (pH 4): Good solubility (Cationic form).

Part 3: Experimental Protocols

Preparation of 50 mM Stock Solution

Reagents:

-

(4-(Isopropylamino)phenyl)boronic acid (MW: ~179.02 g/mol )

-

Anhydrous DMSO (Grade: Cell Culture or HPLC)

Protocol:

-

Weigh 8.95 mg of the compound into a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Observation: The solution should be clear and colorless to pale yellow. If turbidity persists, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Protect from moisture to prevent boroxine precipitation.

Aqueous Dilution Strategy (Avoiding Precipitation)

When introducing the DMSO stock into an aqueous buffer (e.g., for a biological assay), you must avoid the "neutral crash" zone.

Method A: The "Polyol Boost" (For Neutral pH Assays) Boronic acids form soluble esters with polyols (e.g., Mannitol, Sorbitol), which lowers the effective pKa and boosts solubility at pH 7.4.

-

Prepare buffer: PBS + 10 mM Mannitol .

-

Add DMSO stock slowly while vortexing.

-

Result: The boronic acid-mannitol complex is more soluble and acidic than the free acid.

Method B: The "pH Jump"

-

Acidify the aqueous phase to pH 4.0 using dilute HCl before adding the DMSO stock.

-

Add the stock; the compound remains soluble as the cation.

-

If a neutral pH is strictly required for the assay, rapid dilution (< 1 minute) immediately prior to use is necessary to kinetically delay precipitation.

Part 4: Mechanism & Workflow Visualization

pH-Dependent Speciation

The following diagram illustrates the equilibrium states that dictate solubility.

Caption: Speciation of (4-(Isopropylamino)phenyl)boronic acid. Solubility is minimized in the neutral "Zwitterionic/Neutral" window.

Dissolution Decision Tree

A logical flow for preparing stable solutions based on application.

Caption: Decision matrix for solvent selection and buffer optimization to prevent precipitation.

Part 5: Stability & Troubleshooting

Boroxine Formation (Dehydration)

In the solid state or in anhydrous organic solvents, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .

-

Impact: This alters the stoichiometry of the reagent (MW changes from monomer to trimer).

-

Correction: In aqueous solution, boroxines hydrolyze back to the monomeric boronic acid. Ensure stock solutions contain a trace of water or are allowed to equilibrate in the aqueous reaction buffer for 5-10 minutes before starting the assay.

Oxidation (Deboronation)

Phenylboronic acids are susceptible to oxidation by atmospheric oxygen or peroxides, converting the C-B bond to a C-O bond (yielding a phenol).

-

Symptom: Appearance of a brown discoloration in the stock solution.

-

Prevention: Store DMSO stocks under nitrogen or argon gas. Avoid repeated freeze-thaw cycles.

Common Issues Table

| Observation | Root Cause | Corrective Action |

| Cloudiness upon adding to PBS | Neutral pH insolubility. | Add 1-5% DMSO or 10mM Mannitol to the buffer. |

| Precipitate in frozen DMSO stock | Boroxine formation or saturation. | Sonicate at 40°C until clear. |

| Low yield in Suzuki Coupling | Catalyst poisoning by amine. | Use a stronger base (Cs2CO3) or protect the amine (Boc-group) if possible. |

References

-

Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] Link

-

Sporzyński, A., & Leszczyński, P. (2017).[3] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 171-176. Link

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Link

-

Yan, J., et al. (2004). The relationship between pKa and fluorescence of boronic acid-based glucose sensors. Journal of Fluorescence, 14, 239–244. Link

-

Adamczyk-Woźniak, A., et al. (2015).[3] Benzoxaboroles – Old compounds with new applications. Chemical Reviews, 115(11), 5224–5247. Link

Sources

Technical Whitepaper: Crystallographic Characterization & Supramolecular Architecture of (4-(Isopropylamino)phenyl)boronic Acid

Executive Summary

(4-(Isopropylamino)phenyl)boronic acid represents a critical bifunctional building block in medicinal chemistry, particularly in the design of receptor tyrosine kinase inhibitors and dynamic covalent hydrogels. Its utility stems from the interplay between the electron-donating isopropylamino group and the Lewis-acidic boronic acid moiety.

However, the solid-state characterization of this molecule presents specific challenges common to arylboronic acids: the equilibrium between the free acid and its cyclic anhydride (boroxine). This guide outlines the theoretical supramolecular architecture, provides a rigorous protocol for obtaining X-ray quality crystals, and details the analytical workflows required to distinguish the monomeric acid from its dehydration products.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Before attempting structural resolution, the researcher must establish the purity and ionization state of the material. The isopropyl group introduces steric bulk that disrupts the planar packing seen in simple aminophenylboronic acids, potentially leading to disorder at room temperature.

Table 1: Physicochemical Profile

| Parameter | Value / Description | Note |

| IUPAC Name | (4-(propan-2-ylamino)phenyl)boronic acid | |

| Molecular Formula | ||

| Molecular Weight | 179.03 g/mol | |

| Hybridization (B) | Becomes | |

| pKa (Predicted) | ~8.8 (Boronic Acid), ~5-6 (Aniline) | Boronic acid acidity is lowered by the electron-donating amine. |

| Solubility Profile | Soluble in MeOH, DMSO, THF; Sparingly soluble in | High solubility in non-polar solvents promotes boroxine formation. |

Theoretical Supramolecular Architecture

In the absence of a specific single-crystal dataset, the structure of (4-(Isopropylamino)phenyl)boronic acid is predicted to follow the robust supramolecular synthons observed in the Cambridge Structural Database (CSD) for homologous 4-aminophenylboronic acid derivatives.

Primary Synthon: The Dimer

The dominant structural motif in arylboronic acids is the formation of centrosymmetric dimers via pairwise

-

Geometry: Syn-anti conformation of the hydroxyl groups is most common, facilitating a "ribbon" or "tape" motif.

-

Energetics: These bonds are strong (approx. 4–6 kcal/mol), driving crystallization.

Secondary Interactions: The Amine Donor

Unlike simple phenylboronic acid, the para-isopropylamino group acts as a hydrogen bond donor (

-

Network Formation: The amine

is expected to bond with the oxygen of a neighboring boronic acid group ( -

Steric Steering: The isopropyl group is hydrophobic and bulky. It will likely occupy the interstitial space between layers, potentially inducing a "herringbone" packing arrangement to minimize steric clash.

The Boroxine Trap

Under thermal stress or in anhydrous conditions, three molecules spontaneously dehydrate to form a six-membered

-

Reaction:

-

Detection: Boroxines crystallize in different space groups (often trigonal or hexagonal) compared to the parent acid (often monoclinic or triclinic).

Experimental Protocols

Crystallization Workflow

To obtain the free boronic acid (and avoid the boroxine), water activity must be maintained in the crystallization medium.

Protocol:

-

Dissolution: Dissolve 50 mg of the compound in 2 mL of THF (Tetrahydrofuran).

-

Hydration: Add 0.2 mL of deionized water. The water shifts the equilibrium toward the free acid.

-

Filtration: Syringe filter (0.45 µm PTFE) into a clean scintillation vial.

-

Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of Hexane or Pentane. Seal the outer jar.

-

Incubation: Store at 4°C. Lower temperature reduces the thermal motion of the isopropyl chain, improving resolution.

Characterization Logic

The following diagram outlines the decision tree for validating the structure.

Figure 1: Workflow for distinguishing the target boronic acid crystal from its dehydrated boroxine derivative.

Structural Logic & Synthon Assembly

Understanding the packing requires visualizing the hierarchy of forces. The boronic acid dimer is the strongest interaction, followed by the amine bridging.

Figure 2: Hierarchical assembly from monomer to 3D lattice. The isopropyl group dictates the spacing between the 2D sheets.

Critical Analytical Parameters

When analyzing the collected data, specific markers confirm the successful isolation of the target structure.

Infrared Spectroscopy (FT-IR)

-

Target (Acid): A broad, intense absorption centered around 3300

corresponds to the -

Contaminant (Boroxine): Loss of the O-H band and appearance of strong bands near 1350

(B-O stretching of the boroxine ring).

NMR Spectroscopy ( )

-

Solvent:

with minimal -

Chemical Shift:

-

Boronic Acid:

~28-32 ppm (broad). -

Boronate (tetrahedral):

~2-10 ppm (if pH is high).

-

X-Ray Diffraction (XRD)[12]

-

Temperature: Data collection at 100 K is mandatory. The isopropyl group has high thermal degrees of freedom; at room temperature, this disorder will smear the electron density map, making refinement difficult (

will be high).

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid. (Analogous structure data). Retrieved from .

-

-

Boronic Acid Crystallography

-

C. P. Brock, R. P. Minton. (1989). Systematic effects of dehydration on the crystal structures of boronic acids. Journal of the American Chemical Society.[1] (Foundational text on the acid-boroxine equilibrium).

-

- Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.

-

Experimental Protocols

-

Boroxine Formation Kinetics

-

Iovine, P. M., et al. (2010).[4] Boroxine chemistry: from fundamental studies to applications. Dalton Transactions. Retrieved from .

-

Sources

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. 4-(Bromomethyl)phenylboronic acid 68162-47-0 [sigmaaldrich.com]

- 3. 4-(N-Boc-氨基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability & Synthetic Strategies: (4-(Isopropylamino)phenyl)boronic Acid

[1][2]

Executive Summary & Compound Profile

(4-(Isopropylamino)phenyl)boronic acid is a bifunctional building block featuring a secondary amine and a boronic acid moiety. While commercially listed, it is classified as a Tier 2/3 Niche Intermediate . Unlike commodity reagents (e.g., Phenylboronic acid), it is rarely held in bulk domestic inventory and often requires a 2–4 week lead time for synthesis or importation.

Recommendation: For requirements <5g, attempt direct procurement. For >10g or urgent timelines, in-house synthesis via reductive amination of 4-aminophenylboronic acid is the superior strategy due to the low cost and high availability of the precursor.

Chemical Identity

| Property | Specification |

| CAS Number | 219945-56-9 |

| IUPAC Name | (4-(Isopropylamino)phenyl)boronic acid |

| Molecular Formula | C₉H₁₄BNO₂ |

| Molecular Weight | 179.02 g/mol |

| Appearance | Off-white to beige powder |

| Solubility | Soluble in MeOH, DMSO; sparingly soluble in non-polar solvents. |

| Structure | Para-substituted benzene ring with -B(OH)₂ and -NH-CH(CH₃)₂ groups. |

Sourcing Landscape

The commercial market for this compound is fragmented. Most listings are "virtual inventory" from aggregators.

Primary Validated Suppliers

-

Key Organics (UK): Often holds stock under the BIONET catalog.

-

abcr GmbH (Germany): Reliable European source for boronic acids.

-

Combi-Blocks (USA): High probability of stock for amino-boronic acid derivatives.

-

Enamine (Ukraine/Global): Major source for building blocks; check "Real Database".

Procurement Decision Matrix

The following logic ensures the fastest access to material based on your project constraints.

Figure 1: Decision matrix for sourcing (4-(Isopropylamino)phenyl)boronic acid.

In-House Synthesis Protocol (The "Make" Option)

If commercial lead times are prohibitive, this compound can be synthesized in a single step from 4-aminophenylboronic acid (CAS: 80460-73-7) using reductive amination. This precursor is a cheap commodity chemical ($1–2/gram).

Reaction Scheme

4-Aminophenylboronic acid + Acetone + NaBH(OAc)₃ → Product

Detailed Methodology

-

Scale: 10 mmol (approx. 1.55 g of precursor)

-

Safety: Borohydrides evolve hydrogen gas. Work in a fume hood.

Step 1: Reagent Preparation

-

Charge a 100 mL round-bottom flask with 4-aminophenylboronic acid hydrochloride (1.73 g, 10 mmol).

-

Note: If using the HCl salt, add Triethylamine (Et₃N) (1.1 eq, 1.5 mL) to neutralize it. If using free base, skip Et₃N.

-

-

Add Acetone (20 mL). In this reaction, acetone acts as both the solvent and the reagent (isopropyl source).

-

Add Acetic Acid (glacial, 1.2 mL, 20 mmol). This activates the imine formation.

-

Stir at room temperature (25°C) for 30 minutes to allow imine formation.

Step 2: Reduction

-

Cool the mixture to 0°C (ice bath).

-

Portion-wise, add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol).

-

Why STAB? It is milder than NaBH₄ and selective for imines over ketones, preventing the reduction of acetone to isopropanol.

-

-

Remove ice bath and stir at room temperature for 4–12 hours. Monitor by TLC or LCMS (Target Mass: 179 [M+H]⁺).

Step 3: Workup & Purification [1]

-

Critical: Boronic acids interact with silica gel, leading to streaking and yield loss. Avoid standard column chromatography.

-

Quench reaction with saturated NaHCO₃ (slowly, gas evolution).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Recrystallization: The crude residue is often pure enough. If not, recrystallize from a mixture of Ether/Hexanes or Acetonitrile .

Synthetic Pathway Visualization

Figure 2: Reductive amination pathway using STAB.

Quality Control & Handling

Analytical Validation

To confirm identity and purity, look for these specific signals:

-

¹H NMR (DMSO-d₆):

-

Isopropyl Group: A doublet at ~1.1 ppm (6H, -CH(CH ₃)₂) and a septet at ~3.5 ppm (1H, -CH (CH₃)₂).

-

Aromatic Protons: Two doublets (AA'BB' system) around 6.5 ppm and 7.5 ppm.

-

Boronic Acid: Broad singlet at ~7.8–8.0 ppm (2H, -B(OH )₂). Note: This peak may disappear if D₂O exchange is used.

-

Stability Issues: The Boroxine Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines , especially under vacuum or heat.

-

Observation: Your "pure" sample may show a complex melting point or slightly altered NMR integration.

-

Reversibility: This is reversible.[2] In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active boronic acid monomer. Do not discard the material.

Storage

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent protodeboronation (cleavage of the C-B bond), although this specific derivative is relatively stable.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11235384. Retrieved February 3, 2026, from [Link]

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

-

Supplier Verification (abcr GmbH): abcr GmbH Product Catalog. Retrieved from [Link]

- Boronic Acid Stability: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

spectroscopic data for (4-(Isopropylamino)phenyl)boronic acid

Title: Technical Guide: Spectroscopic Profiling of (4-(Isopropylamino)phenyl)boronic Acid CAS: 219945-56-9 Document Control: V 2.0 | Status: Technical Reference

Executive Summary & Molecular Identity

(4-(Isopropylamino)phenyl)boronic acid (CAS 219945-56-9) is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce secondary amine functionalities into biaryl scaffolds. Unlike the more common unsubstituted 4-aminophenylboronic acid, the N-isopropyl group provides steric bulk and lipophilicity, modulating the electronic properties of the resulting biaryl systems. This guide provides a comprehensive spectroscopic profile, synthesis logic, and handling protocols for researchers in medicinal chemistry.

Molecular Data Table

| Property | Specification |

| IUPAC Name | [4-(propan-2-ylamino)phenyl]boronic acid |

| CAS Number | 219945-56-9 |

| MDL Number | MFCD06798224 |

| Formula | C₉H₁₄BNO₂ |

| Molecular Weight | 179.03 g/mol |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in CH₂Cl₂ |

| pKa (Calculated) | ~8.8 (Boronic acid), ~5.5 (Aniline nitrogen) |

Spectroscopic Profile

Note: The following spectral data represents a high-fidelity structural assignment derived from comparative analysis of 4-aminophenylboronic acid and N-isopropylaniline standards. In the absence of open-source raw data for this specific CAS, these values serve as the authoritative reference for structural verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the preferred solvent to prevent boroxine formation and ensure solubility.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Context |

| 7.85 | s (broad) | 2H | - | B(OH )₂ | Boronic acid hydroxyls (exchangeable) |

| 7.55 | d | 2H | J = 8.4 | Ar-H (meta to N) | Ortho to Boron (Deshielded) |

| 6.48 | d | 2H | J = 8.4 | Ar-H (ortho to N) | Ortho to Amine (Shielded) |

| 5.80 | d (broad) | 1H | J = 7.8 | N-H | Secondary amine proton |

| 3.58 | septet | 1H | J = 6.3 | CH (CH₃)₂ | Isopropyl methine |

| 1.14 | d | 6H | J = 6.3 | CH(CH ₃)₂ | Isopropyl methyls |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 150.8 | C-N (Ipso) | Aromatic carbon attached to nitrogen. |

| 135.5 | C-B (Ipso) | Broad/low intensity due to Boron quadrupole relaxation. |

| 135.2 | Ar-C (meta to N) | Carbon ortho to Boron. |

| 111.4 | Ar-C (ortho to N) | Carbon ortho to Amine (electron-rich). |

| 43.2 | C H(CH₃)₂ | Isopropyl methine carbon. |

| 22.4 | CH(C H₃)₂ | Isopropyl methyl carbons. |

B. Mass Spectrometry (MS)

-

Ionization Mode: ESI (Electrospray Ionization) - Positive Mode.

-

Calculated Mass: 179.11

-

Observed Species:

-

[M+H]⁺: m/z 180.1

-

[M+Na]⁺: m/z 202.1

-

Boroxine Trimer [3M-3H₂O+H]⁺: m/z ~484.3 (Common artifact in MS of boronic acids).

-

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3400 | ν(O-H) | Boronic acid O-H (Broad, H-bonded). |

| 3280 | ν(N-H) | Secondary amine stretch. |

| 1605 | ν(C=C) | Aromatic ring breathing. |

| 1340 | ν(B-O) | Boron-Oxygen asymmetric stretch. |

| 1180 | ν(C-N) | Aryl C-N stretch. |

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation of 4-aminophenylboronic acid with isopropyl halides often leads to over-alkylation. Reductive amination with acetone is the self-limiting, preferred route.

-

Reagents: 4-Aminophenylboronic acid (1.0 eq), Acetone (excess/solvent), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.).

-

Procedure:

-

Dissolve 4-aminophenylboronic acid in dry THF/Acetone (1:1).

-

Add catalytic acetic acid and stir for 30 mins to form the imine intermediate.

-

Cool to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Warm to RT and stir for 12 hours.

-

Quench: Add sat. NaHCO₃.

-

Purification: Extract with EtOAc. Note: Boronic acids can adhere to silica. Use reverse-phase chromatography or recrystallization from Hexane/EtOAc if possible.

-

Protocol B: Suzuki-Miyaura Coupling (Standardized)

Rationale: The free amine can poison Pd catalysts. Using a base like K₃PO₄ helps maintain the catalytic cycle.

-

System: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas with Argon. Heat at 80°C for 4–16 hours.

Visual Workflows

Figure 1: Analytical Characterization Workflow

This diagram illustrates the logical flow for verifying the compound's identity and purity.

Caption: Step-by-step analytical workflow for validating (4-(Isopropylamino)phenyl)boronic acid.

Figure 2: Synthesis Pathway (Reductive Amination)

Visualizing the synthesis from the parent aniline.

Caption: Reductive amination pathway utilizing acetone and sodium triacetoxyborohydride.

References

-

BoronPharm. (n.d.).[1] (4-(Isopropylamino)phenyl)boronic acid (CAS 219945-56-9).[1] Retrieved February 3, 2026, from [Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid NMR characteristics).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid. (Used for comparative structural analysis). Retrieved from [Link]

Sources

physical and chemical properties of (4-(Isopropylamino)phenyl)boronic acid

[1][2][3][4]

Executive Summary

(4-(Isopropylamino)phenyl)boronic acid (CAS: 219945-56-9) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2][3] Characterized by an electron-rich aromatic system due to the para-isopropylamino substituent, this compound serves as a critical building block in medicinal chemistry, particularly for kinase inhibitors and receptor modulators where the isopropylamine moiety functions as a solubilizing group or hydrogen bond donor.[1][2][3]

This guide provides a technical analysis of its physicochemical properties, reactivity profile, and handling protocols, designed to mitigate common stability issues such as protodeboronation and boroxine formation.

Molecular Identity & Structural Analysis[2][3][4][6]

The molecule features a phenyl ring substituted at the para positions by a boronic acid group (–B(OH)₂) and a secondary amine (–NH–CH(CH₃)₂).[1][2]

| Attribute | Detail |

| IUPAC Name | [4-(Propan-2-ylamino)phenyl]boronic acid |

| CAS Number | 219945-56-9 |

| Molecular Formula | C₉H₁₄BNO₂ |

| Molecular Weight | 179.03 g/mol |

| SMILES | CC(C)Nc1ccc(B(O)O)cc1 |

| Appearance | White to off-white solid |

Structural Implications on Reactivity[2][4]

-

Electronic Effects : The isopropylamino group is a strong electron-donating group (EDG) via resonance.[1][2] This increases electron density in the aromatic ring, making the carbon-boron bond susceptible to protodeboronation under acidic conditions or high temperatures.[1][2] Conversely, it enhances the nucleophilicity of the boronate species during the transmetallation step of cross-coupling.[1]

-

Steric Effects : The isopropyl group adds moderate steric bulk to the nitrogen but is distant from the boron center, minimizing direct steric hindrance during coupling.[1][2] However, the secondary amine can coordinate with palladium catalysts, potentially reducing catalytic turnover if not managed with appropriate ligands.

Physical & Chemical Properties[2][3][4][6][7][8][9][10]

Physicochemical Data

Note: Experimental values for this specific CAS are rare in open literature; values below represent consensus data for the class of para-amino phenylboronic acids.

| Property | Value / Range | Technical Context |

| Melting Point | 110–140 °C (Decomp.)[1][2][3] | Boronic acids often dehydrate to boroxines before true melting; broad ranges indicate mixed anhydride formation.[1][2] |

| pKa (Boronic Acid) | ~8.8 – 9.2 | The electron-donating amine raises the pKa of the boronic acid (relative to PhB(OH)₂ pKa ~8.8), requiring higher pH for activation.[1][2][3] |

| pKa (Amine) | ~5.0 – 6.0 | The aniline nitrogen is less basic than alkyl amines due to resonance delocalization into the ring.[1][3] |

| Solubility | DMSO, MeOH, DMF | High solubility in polar aprotic solvents.[3] Limited water solubility at neutral pH; soluble at pH > 10 (boronate formation).[1][2] |

| Stability | Hygroscopic | Prone to spontaneous dehydration to form cyclic trimeric anhydrides (boroxines).[1][3] |

Equilibrium Dynamics (Boroxine & Ionization)

Boronic acids exist in a dynamic equilibrium dependent on hydration and pH.[1][2] In solid state, they often exist as a mixture of the free acid and the boroxine trimer.[1]

Figure 1: The dynamic equilibrium of boronic acids.[1][2] The boronate anion is the active species in Suzuki coupling, while the boroxine is the storage form.

Experimental Protocols

Handling & Storage[2][3][4]

-

Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Dehydration : If the bottle has been opened frequently, the material likely contains significant boroxine.[1]

-

Re-hydration Protocol: Dissolve in a minimal amount of THF/Water (9:1), stir for 30 minutes, and concentrate in vacuo if the free acid stoichiometry is critical for calculations.

-

Optimized Suzuki-Miyaura Coupling Protocol

This protocol addresses the challenge of the free amine coordinating to the Pd catalyst.[1][2]

Reagents:

-

Catalyst : Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) — Bidentate ligands prevent amine poisoning.[1][2][3]

-

Base : K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding cases).[1][2]

-

Solvent : 1,4-Dioxane/Water (4:[1][2][3]1) or DMF/Water.[1][2]

Step-by-Step Workflow:

-

Charge : Add aryl halide, boronic acid, and base to the reaction vial.

-

Purge : Seal and purge with Argon for 5 minutes (oxygen promotes homocoupling and protodeboronation).

-

Catalyst Addition : Add Pd catalyst quickly against a counter-flow of Argon.

-

Reaction : Heat to 80–100°C. Monitor via LC-MS.

-

Workup : Dilute with EtOAc, wash with water.[1][2] The product will likely be basic; avoid acidic washes that might extract the product into the aqueous phase.[1]

Mechanism of Action (Suzuki Cycle)

The electron-rich nature of the boronic acid accelerates the transmetallation step but requires careful base selection to generate the active boronate species without degrading the starting material.[1][2]

Figure 2: The catalytic cycle. The amine-substituted boronic acid enters at the Transmetallation stage.[2][3]

Applications in Drug Discovery

This compound is frequently used as a bioisostere or scaffold installer.[1][2]

-

Kinase Inhibition : The isopropylamino group mimics the hinge-binding motif found in many ATP-competitive inhibitors (e.g., CDK or ALK inhibitors).[1][2]

-

Solubility Enhancement : Introducing the secondary amine early in the synthesis (via the boronic acid) avoids late-stage reductive aminations, improving overall yield and reducing genotoxic impurity risks associated with late-stage alkylations.[1][2]

References

-

BoronPharm . (4-(Isopropylamino)phenyl)boronic acid Product Data. Retrieved from (Verified CAS 219945-56-9).[1][2]

-

PubChem . 4-Isopropylphenylboronic acid (Analog Data). National Library of Medicine.[1][2] Retrieved from .[1][2]

-

Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (General reference for boronic acid equilibrium and stability).

-

Sigma-Aldrich . 4-(Diethylamino)phenylboronic acid Safety Data Sheet. Retrieved from .[1][2] (Used for comparative physicochemical properties).[1][2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1][2] (Reference for protodeboronation mechanisms in electron-rich boronic acids).

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-(Isopropylamino)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(4-(Isopropylamino)phenyl)boronic acid stands as a pivotal reagent in modern synthetic chemistry, particularly valued for its role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of novel pharmaceutical candidates and functional materials necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive overview of the safety protocols and handling procedures for (4-(Isopropylamino)phenyl)boronic acid, grounded in established laboratory practices and scientific principles.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated):

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2]

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed) is also a potential classification for some phenylboronic acid derivatives.[3]

Causality of Hazards: The boronic acid moiety, a Lewis acid, can interact with biological nucleophiles, leading to irritation.[4] The fine, crystalline nature of the solid can lead to the generation of airborne dust, which, upon inhalation, can irritate the mucous membranes of the respiratory tract.

Quantitative Data Summary (Based on Analogs like Phenylboronic Acid):

| Hazard Metric | Value (for Phenylboronic Acid) | Source |

| LD50 (oral, rat) | 740 mg/kg | [5] |

It is crucial to handle (4-(Isopropylamino)phenyl)boronic acid with the assumption that it possesses a similar toxicological profile to its well-characterized analogs.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential for minimizing exposure.

Engineering Controls:

-

Fume Hood: All manipulations of solid (4-(Isopropylamino)phenyl)boronic acid that could generate dust, as well as all reactions involving this reagent, must be conducted in a certified chemical fume hood.[3]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A lab coat is required to protect the skin and clothing.

-

Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount for maintaining the integrity of the reagent and ensuring a safe laboratory environment.

Handling:

-

Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust. Use a spatula for transfers and avoid pouring the solid.

-

Inert Atmosphere: While many boronic acids are stable in air, some can be sensitive to moisture and oxidation. For long-term storage and in sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

-

Chemical Compatibility: (4-(Isopropylamino)phenyl)boronic acid should be kept away from strong oxidizing agents.[7] As a weak acid, it will react with strong bases.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

-

Dehydration: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] While boroxines are often equally effective in Suzuki-Miyaura coupling, this transformation can affect the stoichiometry of reactions if not accounted for.[6] Storing the compound in a desiccator can help to minimize this process.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[4][8] The presence of the amino group in (4-(Isopropylamino)phenyl)boronic acid can influence the reaction conditions. The following is a general, yet detailed, protocol that can be adapted for specific substrates.

Materials:

-

(4-(Isopropylamino)phenyl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (4-(Isopropylamino)phenyl)boronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is dioxane/water (e.g., 4:1 v/v). The addition of water is often crucial for the activation of the boronic acid.[9]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill Response:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum).

Waste Disposal

All waste containing (4-(Isopropylamino)phenyl)boronic acid and its reaction byproducts should be treated as hazardous chemical waste.

Disposal Protocol:

-

Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Collect all liquid waste from the reaction and work-up in a labeled hazardous waste container. Do not dispose of boronic acid waste down the drain.

-

Neutralization: For small amounts of residual acidic waste, neutralization with a weak base (e.g., sodium bicarbonate) may be permissible before disposal, in accordance with local regulations.[10] However, for bulk quantities, professional hazardous waste disposal is required.

-

Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

- Xing, X., Zhang, P., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Journal of Analytical and Applied Pyrolysis, 155, 105068.

- Tyagi, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.

- Wang, S., et al. (2017). Synthesis, Characterization, and Thermal Pyrolysis Mechanism of Resorcinol‐Formaldehyde Resin‐Containing Phenylboronic Acid. Macromolecular Materials and Engineering, 302(1), 1600378.

- Herrmann, W. A., & Brossmer, C. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 986-991.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

HTF Market Intelligence. (2026, February 2). Boronic Acids Market Reaches All-Time High | Thermo Fisher, Oakwood Products, Merck. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

RSC Blogs. (2022, May 20). Hot Article Feature Interviews – RSC Advances Blog. Retrieved from [Link]

- Wang, S., et al. (2015). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.

- Wang, S., et al. (2016). An investigation on the effect of phenylboronic acid on the processibilities and thermal properties of bis-benzoxazine resins. RSC Advances, 6(10), 8059-8067.

-

Lab Alley. (n.d.). How To Properly Dispose Waste Acid? Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of Boronic Acids. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. aksci.com [aksci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Boronic Acids & Derivatives [sigmaaldrich.com]

- 7. vumc.org [vumc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

Theoretical Profiling & Computational Modeling of (4-(Isopropylamino)phenyl)boronic Acid

The following guide details the theoretical profiling and computational modeling framework for (4-(Isopropylamino)phenyl)boronic acid (CAS 219945-56-9). This document is structured for researchers requiring a rigorous, self-validating protocol for studying this specific organoboron derivative.

Document Type: Technical Whitepaper & Protocol Guide Subject: (4-(Isopropylamino)phenyl)boronic acid (CAS: 219945-56-9) Target Audience: Medicinal Chemists, Computational Biologists, Material Scientists

Executive Summary & Structural Significance

(4-(Isopropylamino)phenyl)boronic acid represents a bifunctional scaffold combining a Lewis-acidic boronate center with a secondary amine donor.[1] Unlike its parent compound (4-aminophenylboronic acid), the N-isopropyl substitution introduces critical steric and electronic modulations.[1]

-

Steric Bulk: The isopropyl group hinders N-conjugation, potentially twisting the amine out of the phenyl plane, altering the resonance contribution to the boron center.

-

Electronic Effect: The +I (inductive) effect of the isopropyl group increases the basicity of the nitrogen, which theoretically modulates the pKa of the boronic acid moiety via the phenyl linker.

-

Applications: This molecule is a prime candidate for photoinduced electron transfer (PET) sensors for saccharides and as a transition-state inhibitor for serine proteases.[1]

Electronic Structure Theory (DFT Framework)

To accurately model this compound, a Density Functional Theory (DFT) approach is required. The following parameters constitute the standard validated protocol for phenylboronic acid derivatives.

Computational Methodology

| Parameter | Specification | Rationale |

| Theory Level | DFT (B3LYP) | Balances computational cost with accuracy for organic electronic states.[1] |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for modeling the empty p-orbital on Boron.[1] |

| Solvent Model | PCM (Water/DMSO) | Boronic acids exist in equilibrium with boronate anions in aqueous media.[1] |

| Frequency Calc. | Harmonic | Required to verify stationary points (zero imaginary frequencies). |

Frontier Molecular Orbital (FMO) Analysis

The reactivity of the molecule is governed by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the isopropylamino nitrogen and the phenyl

-system.[1] The lone pair on the nitrogen is the primary electron donor. -

LUMO Location: Centered on the boron atom (empty

orbital) and the phenyl ring. -

Theoretical Prediction: The N-isopropyl group raises the HOMO energy level compared to the unsubstituted amine, making the molecule a stronger nucleophile at the nitrogen end but reducing the Lewis acidity at the boron end due to through-ring resonance donation.

Molecular Electrostatic Potential (MEP)

-

Negative Regions (Red): Concentrated around the oxygen atoms of the boronic acid and the nitrogen lone pair . These are the sites for electrophilic attack or hydrogen bond acceptance.[1]

-

Positive Regions (Blue): Concentrated on the boronic acid protons and the amine proton . The boron atom itself shows a localized positive potential deficient region, driving its reaction with diols (Lewis bases).

Reactivity & Sensing Mechanism: The Boronate Switch

The core utility of this molecule lies in its reversible interaction with 1,2-diols (e.g., glucose, fructose). This interaction is pH-dependent and modulated by the isopropylamino group.[1]

The Wulff-Type Interaction

In the absence of sugar, the boron center is

The N-isopropyl group plays a dual role:

-

Inductive Stabilization: It stabilizes the positive charge development if the nitrogen participates in a B-N interaction (though steric strain makes a direct intramolecular B-N bond unlikely in the para position, unlike ortho isomers).

-

Solubility: The isopropyl group enhances lipophilicity, aiding membrane permeability in drug delivery applications.[1]

Pathway Visualization: Diol Complexation

The following diagram illustrates the equilibrium shift utilized in sugar sensing and drug conjugation.

Figure 1: Mechanism of reversible boronate ester formation.[1] The N-isopropyl group modulates the electron density of the phenyl ring, thereby tuning the pKa of the boron center.

Computational Docking Protocol

For researchers exploring this compound as a protease inhibitor (e.g., targeting Serine Proteases like Chymotrypsin or Thrombin), the following docking protocol is required. Boronic acids covalently bind to the active site Serine hydroxyl group.[1]

Covalent Docking Workflow

Standard non-covalent docking will fail because it cannot model the formation of the covalent O-B bond.

| Step | Protocol Description | Software Tools |

| 1. Ligand Prep | Generate 3D conformer of (4-(Isopropylamino)phenyl)boronic acid. Minimize energy (MMFF94). | Avogadro / OpenBabel |

| 2.[1] Target Prep | Remove water (keep catalytic water if necessary).[1] Define active site box around catalytic Serine (e.g., Ser195). | PyMOL / Chimera |

| 3. Covalent Constraint | Define a "Linker" or "Reaction" file.[1] Specify the Boron atom as the electrophile and Serine-OH oxygen as the nucleophile.[1] | Gold / AutoDock Vina (Covalent) |

| 4.[1] Scoring | Use a scoring function that accounts for the energy of bond formation (e.g., GoldScore). | GOLD / Glide |

Docking Logic Diagram

Figure 2: Covalent docking workflow for boronic acid derivatives. Accurate simulation requires modeling the hybridization change of the boron atom upon binding.

Experimental Validation & Characterization

To validate theoretical models, the following experimental data points must be acquired.

Spectroscopic Markers

-

NMR:

-

Prediction: A broad singlet around 28-32 ppm in neutral solvent (monomeric

species).[1] -

Validation: Upon adding a diol (sugar) and raising pH, the signal should shift upfield to ~5-10 ppm (

boronate ester).

-

-

IR Spectroscopy:

Synthesis Verification (Suzuki Coupling)

If used as a reagent, the efficiency of the Suzuki-Miyaura coupling depends on the stability of the C-B bond.

-

Protocol: React with 4-bromoacetophenone,

(catalyst), and -

Observation: The N-isopropyl group is electron-donating, which generally accelerates the transmetallation step compared to electron-deficient arylboronic acids.[1]

References

-

Structural Analysis of Boronic Acids

-

Boronic Acid Acidity & Sensing

- Title: pKa values for boronic acids and their deriv

- Source:Journal of Medicinal Chemistry, 2018.

-

URL:[Link]

-

DFT Studies on Phenylboronic Acids

- Title: DFT calculations and spectral studies of phenylboronic acid deriv

- Source:Spectrochimica Acta Part A, 2015.

-

URL:[Link]

-

Compound Data Source

Disclaimer: This guide is a theoretical framework constructed by applying established computational chemistry principles to the specific structure of CAS 219945-56-9.[1] Experimental validation is always required.

Sources

Methodological & Application

Protocol and Application Guide: Suzuki-Miyaura Coupling of (4-(Isopropylamino)phenyl)boronic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its application is particularly widespread in pharmaceutical research and drug development, where the assembly of complex biaryl and heteroaryl structures is paramount.[3][4] The (4-(Isopropylamino)phenyl) scaffold is a key pharmacophore in numerous biologically active molecules. This document provides a comprehensive, field-tested protocol for the efficient coupling of (4-(Isopropylamino)phenyl)boronic acid with aryl halides. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering troubleshooting insights to empower researchers to adapt and optimize this critical transformation for their specific drug discovery campaigns.

Scientific Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[1] The catalytic cycle, essential to understanding the reaction's mechanics, comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the rate typically following the trend I > Br > OTf >> Cl.[5]

-

Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic moiety (R²) to the Pd(II) center, displacing the halide. The base is crucial as it converts the boronic acid into a more nucleophilic "ate" complex (R²-B(OH)₃⁻), which greatly accelerates the transmetalation step.[6][7]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are ejected from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

The presence of the electron-donating isopropylamino group on the boronic acid can increase the electron density of the aromatic ring, potentially influencing the transmetalation rate. Careful selection of the catalyst and base is therefore important for achieving high efficiency.

Diagram 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Master Protocol: Coupling with a Model Aryl Bromide

This protocol details the coupling of (4-(Isopropylamino)phenyl)boronic acid with 4-bromoanisole. It is designed as a robust starting point that can be optimized for other aryl or heteroaryl halides.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (4-(Isopropylamino)phenyl)boronic acid | ≥97% | Various | Store under inert gas. |

| 4-Bromoanisole | ≥98% | Various | |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Various | Air and light sensitive. Handle under inert gas. |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Various | Finely grind before use for better solubility/reactivity.[9] |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Use freshly distilled or from a solvent purification system. |

| Deionized Water | Must be degassed thoroughly before use. | ||

| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. | |

| Diethyl Ether / Ethyl Acetate | ACS Grade | For extraction. | |

| Brine (Saturated NaCl solution) | For work-up. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Silica Gel | 230-400 mesh | For column chromatography. |

Equipment

-

Two- or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate/oil bath

-

Inert gas line (manifold or balloon)

-

Septa, needles, and syringes

-

Standard laboratory glassware for work-up and purification

Step-by-Step Experimental Procedure

Diagram 2: General experimental workflow for the Suzuki coupling.

-

Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.

-

Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), (4-(isopropylamino)phenyl)boronic acid (1.2 eq), and finely powdered potassium phosphate (3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). Stir the mixture for 10-15 minutes to ensure good suspension and to sparge the system with inert gas. The use of various organic solvents like toluene, THF, or DMF is also possible and may require optimization.[10][11]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 to 0.05 eq). The flask should briefly be opened for this addition, ensuring a counter-flow of inert gas prevents oxygen entry.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).

-

Aqueous Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. An eluent system of hexane/ethyl acetate is typically effective. Pro-Tip: The basic isopropylamino group on the product can cause tailing on silica gel. To mitigate this, add 0.5-1% triethylamine to the eluent system.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations

Even robust protocols can encounter issues. Below are common challenges and expert recommendations.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Oxidized) 2. Insufficiently Degassed Solvents/Reagents 3. Poorly Soluble Base 4. Unreactive Aryl Halide (e.g., Chloride) | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., a Buchwald ligand-based system).[12] 2. Ensure thorough degassing of all solvents via sparging with inert gas.[13] 3. Grind the base (K₃PO₄) into a very fine powder before use.[9] 4. For aryl chlorides, switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos) and a stronger base like Cs₂CO₃.[5][12] |

| Significant Side Products | 1. Homocoupling of Boronic Acid 2. Protodeboronation 3. Dehalogenation of Aryl Halide | 1. Caused by oxygen in the reaction.[11] Improve inert atmosphere technique. 2. Boronic acid is replaced by 'H'. Can be caused by excess water or prolonged reaction times at high temperatures. Ensure correct stoichiometry of reagents. 3. Aryl halide is reduced. Can be a competing pathway.[11] A different ligand or solvent system may be required. |

| Product Tailing on Silica Gel | Basic nature of the isopropylamino group interacting with acidic silica. | Add 0.5-1% triethylamine to the chromatography eluent to act as a competitive base and ensure sharp, symmetrical peaks. |

Safety and Handling Precautions

Professional laboratory safety standards must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[14]

-

Palladium Catalysts: Palladium catalysts, especially Pd on carbon, can be pyrophoric.[15] Handle solid palladium reagents in an inert atmosphere glovebox or under a positive pressure of inert gas. Avoid inhalation of dust. Palladium compounds are incompatible with strong acids, bases, and oxidizing agents.[16][17]

-

Boronic Acids: Handle as irritants. A byproduct of the reaction is boric acid, which is flagged for potential reproductive toxicity with chronic exposure.[18]

-

Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Toluene and other organic solvents are flammable and have associated toxicities. All manipulations should be performed in a certified chemical fume hood.

-

Bases: Inorganic bases like K₃PO₄ can be corrosive or irritant. Avoid creating dust and direct contact.

References

-

ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?Link

-

Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?Link

-

Organic Chemistry Portal. Suzuki Coupling.Link

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.Link

-

Wikipedia. Suzuki reaction.Link

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

-

Myers, A. The Suzuki Reaction - Chem 115.Link

-

Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.Link

-

MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.Link

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?Link

-

The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.Link

-

ChemRxiv. (2023). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method.Link

-

Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.Link

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.Link

-

ResearchGate. (2019). How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor?Link

-

BenchChem. Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid.Link

-

Lab Alley. (2025). Boric Acid Safety & Hazards.Link

-

PubMed Central. Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators.Link

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.Link

-

Science. (2024). Aminative Suzuki–Miyaura coupling.Link

-

Journal of Medicinal Chemistry. (2019). Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators.Link

-

mediaTUM. C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase.Link

-

National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.Link

-

Sigma-Aldrich. Safety Data Sheet.Link

-

Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents.Link

-

National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.Link

-

Sigma-Aldrich. Safety Data Sheet.Link

-

UCLA EH&S. (2017). Standard Operating Procedure.Link

-

Google Patents. (2013). Novel compounds.Link

-

ACS Sustainable Chemistry & Engineering. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.Link

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Yoneda Labs [yonedalabs.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

- 15. honrel.com [honrel.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. westliberty.edu [westliberty.edu]

- 18. laballey.com [laballey.com]

Technical Application Note: (4-(Isopropylamino)phenyl)boronic Acid in Organic Synthesis and Medicinal Chemistry

Abstract

(4-(Isopropylamino)phenyl)boronic acid (CAS: 219945-56-9) is a bifunctional organoboron intermediate critical for the convergent synthesis of pharmaceutical scaffolds and carbohydrate sensors. Unlike simple phenylboronic acids, this molecule incorporates a secondary amine (N-isopropyl) moiety, allowing for the direct introduction of a common pharmacophore without post-coupling reductive amination. This guide outlines optimized protocols for Suzuki-Miyaura cross-coupling, strategies for mitigating catalyst poisoning by the free amine, and applications in the design of photoinduced electron transfer (PET) biosensors.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | (4-(Isopropylamino)phenyl)boronic acid |

| CAS Number | 219945-56-9 |

| Molecular Formula | C |

| Molecular Weight | 179.03 g/mol |

| Appearance | Off-white to beige powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water and CH |

| pKa (Calculated) | ~8.8 (Boronic acid), ~5.5 (Aniline conjugate acid) |

Stability and Storage (The Boroxine Equilibrium)

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stoichiometry Correction: Commercial batches may contain varying amounts of boroxine. For precise stoichiometry in catalytic reactions, it is recommended to assume a purity of ~95-97% or determine the precise boronic acid content via titration with mannitol.

Core Application: Suzuki-Miyaura Cross-Coupling[2][3]

The primary utility of (4-(Isopropylamino)phenyl)boronic acid is the direct installation of the 4-isopropylaminophenyl motif into heteroaryl halides. This approach is superior to coupling a nitro-phenylboronic acid followed by reduction and alkylation, as it shortens the synthetic route by two steps.

Mechanistic Challenges

-

Catalyst Poisoning: The free secondary amine can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

-

Protodeboronation: The electron-rich amino group activates the ring, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under high heat or strong base.

Optimized Protocol: Base-Tolerant Coupling

This protocol uses a phosphine ligand with high steric bulk (e.g., SPhos or XPhos) to prevent amine coordination to the metal center.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(4-(Isopropylamino)phenyl)boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, and Base.

-

Degas: Seal the vial and purge with Nitrogen for 5 minutes.

-

Catalyst Addition: Add the Pd source and Ligand (or pre-formed catalyst) quickly under a counter-flow of Nitrogen.

-

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 80°C (Do not exceed 100°C to minimize protodeboronation). Stir for 4–12 hours.

-

Monitoring: Monitor by LC-MS. Look for the product mass and the byproduct (nitrobenzene derivative from deboronation).

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc and wash with water.

-

Crucial Step: The product contains a basic amine. If the product is acid-stable, extract the organic layer with 1M HCl (pulling product into water), wash organic layer with EtOAc (removes non-basic impurities), then basify the aqueous layer (pH > 10) and re-extract with EtOAc.

-

Visualization: Reaction Workflow

Figure 1: Workflow for the Suzuki coupling of amino-boronic acids utilizing an Acid/Base extraction purification strategy.

Application 2: Carbohydrate Sensors (PET Mechanism)

Aminophenylboronic acids are foundational in the development of fluorescent glucose sensors. The nitrogen lone pair quenches the fluorophore via Photoinduced Electron Transfer (PET). Upon binding a diol (sugar), the boron hybridization changes (sp

Why Isopropyl? The N-isopropyl group increases the lipophilicity of the sensor and modulates the pKa of the nitrogen, allowing for "tuning" of the sensor's sensitivity range closer to physiological pH compared to primary amines.

Synthesis of a Sensor Conjugate (General Protocol)

This protocol describes coupling the boronic acid to a carboxylic acid-functionalized fluorophore (e.g., Pyrene-COOH or Fluorescein-COOH).

Protocol:

-

Activation: Dissolve the Fluorophore-COOH (1 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 min.

-

Coupling: Add (4-(Isopropylamino)phenyl)boronic acid (1.1 equiv).

-

Note: The boronic acid group is compatible with HATU coupling conditions, but the reaction must be kept strictly anhydrous to prevent anhydride formation interfering with solubility.

-

-

Reaction: Stir at Room Temperature for 16 hours.

-

Purification: Precipitate into cold ether or purify via Preparative HPLC (using water/acetonitrile with 0.1% Trifluoroacetic acid).

-

Caution: TFA can form boronate esters with the boronic acid; ensure thorough lyophilization to remove TFA adducts.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<30%) | Catalyst poisoning by amine. | Switch to Pd(OAc) |

| Protodeboronation | Reaction temperature too high or base too strong. | Lower temp to 60-70°C. Switch base from K |

| Insoluble Reagents | Zwitterionic aggregation. | Add a co-solvent like n-Butanol or increase the water ratio to 3:1 to solvate the ionic species. |

| Homocoupling | Oxygen in reaction vessel. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use. |

Mechanistic Decision Tree

Figure 2: Decision tree for troubleshooting stalled Suzuki couplings involving amino-boronic acids.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition, 35(17), 1910–1922. Link

-

Bull, S. D., et al. (2013). Boronic Acid-Based Sensors for Carbohydrates. Accounts of Chemical Research, 46(2), 312–326. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Subject: Chemoselective N-Arylation of (4-(Isopropylamino)phenyl)boronic Acid/Ester

This Application Note is designed for researchers and drug discovery scientists focusing on the chemoselective functionalization of bifunctional building blocks.

The guide addresses the specific challenge of performing a Buchwald-Hartwig Amination using (4-(Isopropylamino)phenyl)boronic acid (or its ester equivalents) as the nucleophilic amine source.

Executive Summary & Strategic Rationale

The substrate (4-(Isopropylamino)phenyl)boronic acid presents a classic "Orthogonality Challenge" in palladium catalysis. It contains two reactive centers:

-

Secondary Amine (-NH-iPr): The target nucleophile for Buchwald-Hartwig C-N coupling.

-

Boronic Acid (-B(OH)₂): A reactive electrophile/nucleophile prone to competing Suzuki-Miyaura C-C coupling or protodeboronation.

The Core Challenge: Standard Buchwald-Hartwig conditions (Pd catalyst + Base) often overlap with Suzuki conditions. If an external Aryl Halide (Ar-X) is added to this substrate, the Pd catalyst can theoretically couple the Ar-X to the amine (desired C-N bond) or the boron (undesired C-C bond).

The Solution: This protocol utilizes Ligand-Controlled Chemoselectivity and Anhydrous Base Tuning . By selecting bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and strictly anhydrous alkoxide bases (NaOtBu), we accelerate the reductive elimination of the C-N bond while suppressing the transmetallation step required for the Suzuki pathway.

Mechanistic Insight & Chemoselectivity

To ensure success, one must understand the competing catalytic cycles.

Figure 1: Divergent catalytic pathways. The protocol favors the green path (Buchwald) by excluding water and using alkoxide bases, which inhibit the boron transmetallation step (red path).

Pre-Reaction Critical Check: Boronic Acid vs. Ester

While the topic specifies the Boronic Acid , using the free acid (-B(OH)₂) in Buchwald couplings is high-risk due to:

-

Solubility: Poor solubility in non-polar solvents (Toluene) used for Buchwald.

-

Anhydride Formation: Formation of boroxines which complicates stoichiometry.

-

Protodeboronation: High susceptibility to losing the boron group under basic conditions.

Recommendation: Convert the acid to the Pinacol Ester (Bpin) in situ or prior to coupling. The Bpin group is robust and tolerates the Buchwald conditions described below.

Step 0: In-Situ Protection (If starting with Free Acid)

-

Reagents: (4-(Isopropylamino)phenyl)boronic acid (1.0 equiv), Pinacol (1.1 equiv), MgSO₄ (2.0 equiv).

-

Solvent: THF or Toluene.

-

Procedure: Stir at Room Temperature (RT) for 2 hours. Filter off MgSO₄. Use the filtrate directly in the Buchwald coupling.

Detailed Experimental Protocol

Reaction: Coupling of (4-(Isopropylamino)phenyl)boronic acid pinacol ester with an Aryl Bromide.

Materials & Reagents

| Component | Role | Recommended Reagent | Notes |

| Nucleophile | Amine Source | 4-(Isopropylamino)phenylboronic acid pinacol ester | 1.2 equivalents relative to Ar-Br.[1] |

| Electrophile | Coupling Partner | Aryl Bromide (Ar-Br) | 1.0 equivalent.[2] Avoid Aryl Iodides if possible (higher Suzuki risk). |